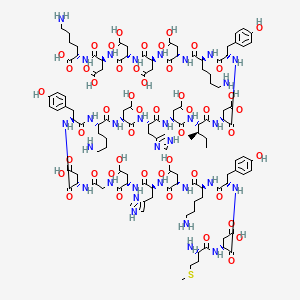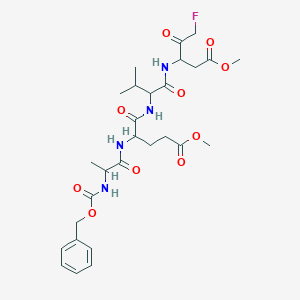
hTRT (988-997)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telomerase Reverse Transcriptase; hTRT
Wissenschaftliche Forschungsanwendungen
Telomerase Activation in Cancer Cells
A key application of hTRT (988-997) in scientific research is its role in telomerase activation, particularly in cancer cells. The human telomerase reverse transcriptase (hTRT) is identified as a putative catalytic subunit of human telomerase. Research has shown that the expression of wild-type hTRT induces telomerase activity in human normal fibroblast cells, whereas mutants do not. In hepatocellular carcinoma samples, a significant correlation between hTRT expression and telomerase activity was observed, indicating hTRT's crucial role in activating telomerase in cancer cells (Nakayama et al., 1998).
Telomerase in Cervical Cancer
Another study investigated the expression of hTR, TP1 mRNA, and hTRT mRNA in cervical cancers and their correlation with telomerase activity. The study found that hTRT mRNA was observed only in cervical cancers and cell lines, with a strong correlation between telomerase activity and hTRT mRNA expression. This suggests that up-regulation of hTRT expression may play a critical role in human carcinogenesis (Takakura et al., 1998).
Role in Gastric Cancer
In the context of gastric cancer, research has shown a significant correlation between the expression of hTRT mRNA and cyclinD1 protein. The expression of hTRT mRNA and its protein in gastric cancer is significantly different from the expression in adjacent cancerous tissue, indicating a close correlation with the occurrence of gastric cancer (Shao et al., 2003).
CD4+ T-Cell Immunity Against hTRT
Research has also delved into the immunological aspect of hTRT, demonstrating that CD4+ T cells specific for the HLA-DR7-restricted hTRT epitope can respond to naturally processed hTRT proteins and recognize hTRT antigen from various tumors. This suggests the potential for hTRT to serve as a universal cancer vaccine for humans (Schroers et al., 2002).
Telomerase RNA in Sebaceous Gland Carcinoma
In the study of eyelid sebaceous gland carcinoma, the expression of hTR and hTRT was mainly present in the carcinoma tissues and not in adjacent tissues. The expression of hTR was highly associated with the degree of carcinoma differentiation, and hTRT expression was correlated with the proliferation index. This indicates that telomerase may play a significant role in the carcinogenesis of sebaceous gland carcinoma (Li et al., 2006).
Eigenschaften
Sequenz |
YLQVNSLQTV |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Telomerase Reverse Transcriptase (988-997); hTRT (988-997) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)

